Cas no 2229568-13-0 (1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol)

1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol
- 2229568-13-0
- EN300-1777695
-
- インチ: 1S/C8H12O2/c1-2-8(9)7-4-3-5-10-6-7/h2,6,8-9H,1,3-5H2
- InChIKey: ZRTJPKWSNHUJQC-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(C=C)O)CCC1
計算された属性
- せいみつぶんしりょう: 140.083729621g/mol
- どういたいしつりょう: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 29.5Ų
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777695-0.5g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 0.5g |
$877.0 | 2023-09-20 | ||
Enamine | EN300-1777695-2.5g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 2.5g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1777695-5.0g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1777695-10g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 10g |
$3929.0 | 2023-09-20 | ||
Enamine | EN300-1777695-1g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 1g |
$914.0 | 2023-09-20 | ||
Enamine | EN300-1777695-0.05g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1777695-1.0g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1777695-5g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1777695-10.0g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1777695-0.1g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 0.1g |
$804.0 | 2023-09-20 |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-olに関する追加情報
Comprehensive Guide to 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol (CAS No. 2229568-13-0): Properties, Applications, and Market Insights
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol (CAS No. 2229568-13-0) is a versatile organic compound with significant potential in pharmaceutical and chemical research. This compound, featuring a 3,4-dihydro-2H-pyran ring and an allylic alcohol moiety, has garnered attention for its unique structural properties and broad applicability. Researchers and industry professionals are increasingly exploring its use in drug synthesis, material science, and specialty chemicals.
The molecular structure of 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol combines the stability of a dihydropyran ring with the reactivity of an allylic alcohol, making it a valuable intermediate in organic synthesis. This dual functionality allows for diverse chemical transformations, including oxidation, reduction, and cyclization reactions. Recent studies highlight its role in the development of novel heterocyclic compounds, which are crucial in modern medicinal chemistry.
In pharmaceutical applications, 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol serves as a key building block for the synthesis of bioactive molecules. Its dihydropyran scaffold is particularly relevant in the design of antiviral and anti-inflammatory agents. With the growing demand for new therapeutic options, this compound is being investigated for its potential in targeting viral proteases and modulating immune responses. Researchers are also exploring its utility in catalysis and green chemistry, aligning with the industry's shift toward sustainable practices.
The chemical properties of 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol include moderate solubility in polar solvents like ethanol and methanol, and stability under standard laboratory conditions. Its allylic alcohol group offers opportunities for further functionalization, enabling the creation of derivatives with tailored properties. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound, ensuring purity and consistency in research applications.
Market trends indicate a rising interest in 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol, driven by its utility in drug discovery and material science. The compound's compatibility with high-throughput screening and combinatorial chemistry makes it a valuable asset for pharmaceutical companies. Additionally, its potential in polymer chemistry is being explored, particularly in the development of functional materials with enhanced mechanical and thermal properties.
From a regulatory perspective, 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol is not classified as a hazardous substance, making it accessible for research and industrial use. However, standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and proper ventilation. Its stability and non-toxic profile contribute to its growing popularity in academic and industrial settings.
Looking ahead, the demand for 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol is expected to increase as its applications expand into emerging fields such as bioconjugation and nanotechnology. Researchers are also investigating its role in photocatalysis, a cutting-edge area with implications for renewable energy and environmental remediation. As the scientific community continues to uncover new uses for this compound, its significance in modern chemistry is poised to grow.
In conclusion, 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol (CAS No. 2229568-13-0) represents a promising compound with diverse applications in pharmaceuticals, materials science, and beyond. Its unique structural features, combined with its versatility and safety profile, make it a valuable tool for researchers and industry professionals. As innovation in chemical synthesis and drug discovery advances, this compound is likely to play an increasingly important role in shaping the future of science and technology.
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